tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Description
Historical Development of Peptide Bond Surrogates
The evolution of peptide bond surrogates stems from the need to enhance the stability and bioavailability of peptide-based therapeutics. Natural peptides are prone to enzymatic degradation due to their labile amide bonds, prompting efforts to replace these bonds with isosteric analogs that mimic their spatial and electronic properties while resisting hydrolysis. Early work in the 1980s–1990s focused on simple replacements, such as esters and thioamides, but these often compromised hydrogen-bonding capacity or conformational rigidity.
A breakthrough came with the development of heterocyclic surrogates, such as diazoles, which provided enhanced metabolic stability without disrupting critical interactions. For example, diazole-based peptidomimetics like ledipasvir and daclatasvir, approved in the 2010s for hepatitis C virus (HCV) treatment, demonstrated the clinical viability of this approach. These compounds replaced peptide bonds with 1,2,3-triazole or imidazole rings, maintaining the planar geometry of amides while improving resistance to proteolysis. Concurrently, fluoroalkenes and alkenes emerged as rigid, non-hydrolyzable surrogates, enabling precise control over backbone conformation.
Table 1: Comparison of Peptide Bond Isosteres and Their Properties
These innovations laid the groundwork for complex peptidomimetics like the target compound, which incorporates multiple surrogates to optimize stability and target engagement.
Rationale for tert-Butyloxycarbonyl (Boc) Protection in Peptide Chemistry
The Boc protecting group plays a pivotal role in solid-phase peptide synthesis (SPPS), particularly for compounds requiring selective deprotection and compatibility with diverse functional groups. Introduced in the 1960s, Boc chemistry enables the sequential assembly of peptide chains by protecting α-amino groups during coupling reactions. Its stability under basic conditions and selective removal via trifluoroacetic acid (TFA) make it ideal for synthesizing hydrophobic peptides or those containing ester/thioester moieties.
In the target compound, Boc protection ensures the integrity of the N-terminal amine during the stepwise assembly of the tripeptide backbone. Unlike the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, Boc remains inert under neutral and basic conditions, allowing for orthogonal protection strategies when paired with acid-labile side-chain groups. This compatibility is critical for incorporating sensitive residues like the indole moiety, which requires preservation throughout synthesis.
Significance of Indole-Containing Peptidomimetics in Drug Discovery
Indole derivatives are privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. In peptidomimetics, indole moieties often mimic aromatic side chains (e.g., tryptophan) or serve as rigid structural elements to preorganize the molecule for target binding.
For instance, indole-based amphiphilic peptidomimetics have demonstrated potent antimicrobial activity by disrupting bacterial membranes, while avoiding hemolytic toxicity. Similarly, tubulin polymerization inhibitors featuring indole cores, such as 9-aryl-5H-pyrido[4,3-b]indoles, exhibit nanomolar efficacy against cancer cells by binding the colchicine site. The indole moiety in the target compound likely enhances interactions with hydrophobic enzyme pockets, a strategy validated in SARS-CoV-2 main protease inhibitors.
Table 2: Therapeutic Applications of Indole-Containing Peptidomimetics
Contemporary Approaches to Enzyme Inhibition via Peptidomimetic Design
Modern enzyme-targeting peptidomimetics leverage structural mimicry and conformational restraint to achieve high selectivity. For example, statine-based inhibitors of SARS-CoV-2 main protease (Mpro) replicate the tetrahedral transition state of substrate hydrolysis, forming stable interactions with catalytic residues. Similarly, TMPRSS2 inhibitors employ β-strand mimetics to block viral entry by occupying the enzyme’s active site.
The target compound’s design likely incorporates elements of transition-state analogry and backbone rigidity. Its tert-butyl carbamate group may shield the peptide from exopeptidases, while the indole and methylsulfanyl groups enhance hydrophobic interactions with enzyme pockets. Such strategies align with trends in covalent inhibitor development, where warheads like α-ketoamides form reversible bonds with catalytic nucleophiles.
Properties
IUPAC Name |
tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVGMSGNSHJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392739 | |
| Record name | Boc-Trp-Met-Phe amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104180-24-7 | |
| Record name | Boc-Trp-Met-Phe amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₃₂N₂O₃ |
| Molecular Weight | 336.469 g/mol |
| CAS Number | 35150-06-2 |
The compound features a tert-butyl group and multiple amino acid derivatives, which suggest potential interactions with biological systems, particularly in enzymatic processes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Notably, it exhibits properties similar to serine proteases, which are crucial in protein digestion and cellular signaling.
Enzymatic Activity
Research indicates that the compound may act as an inhibitor or modulator of specific proteases involved in disease pathways. For instance, it has been shown to selectively inhibit certain proteolytic enzymes that play roles in cancer progression and inflammatory responses.
Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer potential of related compounds. The findings suggested that derivatives of this carbamate exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of this compound. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Similar Compounds
To better understand the efficacy of tert-butyl N-[1-[...carbamate], a comparative analysis with structurally similar compounds is essential:
This table illustrates how variations in structure can influence biological activity, emphasizing the unique attributes of tert-butyl N-[1-[...carbamate].
Scientific Research Applications
The compound exhibits notable biological activities, particularly in the context of drug discovery. Potential applications include:
Neurological Disorders
Research indicates that similar compounds have been investigated for their effects on neurological conditions such as epilepsy and depression. The structural components suggest potential interactions with neurotransmitter systems .
Anti-inflammatory Agents
Due to the presence of multiple amine and hydroxyl groups, the compound may interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development .
Anticancer Properties
Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation, indicating a potential role in oncology .
Applications in Medicinal Chemistry
Tert-butyl N-[1-[...carbamate] has several key applications in medicinal chemistry:
Drug Development
The compound's unique structure allows for modifications that can enhance its efficacy and selectivity as a therapeutic agent.
Bioconjugation
It can be used in bioconjugation processes to attach drugs to targeting moieties, enhancing delivery to specific tissues .
Proteomics
Utilized in mass spectrometry-based proteomics for protein digestion, facilitating the identification and quantification of proteins .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Neurological Effects | Investigated the impact on neurotransmitter levels in animal models | Potential for treating mood disorders |
| Anti-inflammatory Activity | Demonstrated inhibition of pro-inflammatory cytokines | Development of new anti-inflammatory drugs |
| Anticancer Screening | Showed selective cytotoxicity against specific cancer cell lines | Opportunities for cancer therapeutics |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous tert-butyl carbamates:
Key Observations:
Structural Diversity : The target compound’s indole and methylsulfanyl groups distinguish it from analogs like 258 and 259 , which prioritize phenyl/hexenyl motifs. The indole moiety may enhance binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors .
Synthetic Complexity : The target compound likely requires advanced peptide coupling techniques, similar to 258 and 259 , which use bromonitro intermediates and stereoselective amine coupling .
Steric and Electronic Effects : The methylsulfanyl group in the target compound could influence redox stability compared to sulfur-free analogs like 258 .
Q & A
Q. What are the key synthetic strategies for introducing the tert-butyl carbamate protecting group in this compound?
The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP or triethylamine in THF or DCM). For this compound, sequential protection of amine groups must be carefully controlled to avoid side reactions. A stepwise approach is recommended:
- Protect the primary amine first using Boc anhydride.
- Use orthogonal protecting groups (e.g., Fmoc for secondary amines) to enable selective deprotection during subsequent steps .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to ensure high enantiomeric purity, especially given the presence of stereocenters .
Q. How can this compound be purified to achieve >95% purity for biological assays?
Post-synthesis purification involves:
- Liquid-liquid extraction : Remove unreacted reagents using ethyl acetate and aqueous phases (adjusted to pH 7–8 to retain carbamate stability).
- Flash chromatography : Use silica gel with a gradient elution system (e.g., 30–70% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.3–0.5).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain crystalline solids. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What spectroscopic methods are critical for confirming the molecular structure?
- NMR :
- ¹H NMR : Identify indole protons (δ 7.0–7.5 ppm), tert-butyl group (singlet at δ 1.4 ppm), and methylsulfanyl protons (δ 2.1–2.3 ppm).
- ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and amide carbonyls (δ 165–175 ppm).
Advanced Research Questions
Q. How can non-covalent interactions in the crystal lattice influence the compound's reactivity?
Non-covalent interactions (e.g., π-π stacking between indole and phenyl groups, hydrogen bonds between amide protons and sulfanyl groups) stabilize specific conformations, affecting:
- Solubility : Strong intermolecular H-bonding reduces solubility in apolar solvents.
- Reactivity : Stacking interactions may shield reactive sites (e.g., indole NH) from electrophiles. To study these, perform:
- SC-XRD : Analyze packing motifs and interaction distances.
- DFT calculations : Model interaction energies (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
Q. What strategies optimize enantioselectivity during the asymmetric synthesis of this compound?
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to control stereochemistry at the β-amino acid moiety.
- Catalytic asymmetric methods : Employ organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Jacobsen’s Co-salen) for Mannich-type reactions.
- Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to resolve racemic intermediates under mild conditions. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .
Q. How can computational modeling predict the compound’s stability under varying pH conditions?
- pKa prediction : Use software like MarvinSketch (ChemAxon) to estimate ionizable groups (e.g., indole NH, pKa ~10; carbamate NH, pKa ~8–9).
- MD simulations : Simulate hydrolysis of the tert-butyl carbamate group in acidic (pH <2) or basic (pH >10) environments.
- Degradation pathways : Identify vulnerable sites (e.g., methylsulfanyl oxidation to sulfoxide) using DFT-based transition state analysis .
Q. What experimental approaches validate the role of the methylsulfanyl group in biological activity?
- Structure-activity relationship (SAR) studies : Synthesize analogs replacing -SMe with -OMe, -H, or -CF₃. Test against target enzymes (e.g., kinases) to assess potency changes.
- Isothermal titration calorimetry (ITC) : Measure binding affinity changes caused by -SMe interactions with hydrophobic enzyme pockets.
- X-ray co-crystallization : Resolve ligand-enzyme complexes to visualize sulfur-aromatic interactions .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Overlapping signals : Use 2D NMR (COSY, HSQC) to assign ambiguous protons (e.g., indole vs. phenyl protons).
- Dynamic effects : Variable-temperature NMR can resolve broadening caused by conformational exchange.
- Crystallographic validation : Cross-check NMR assignments with SC-XRD bond lengths and angles .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Their Purification Methods
| Intermediate | Protecting Group | Purification Method | Purity (%) |
|---|---|---|---|
| Boc-Protected Amine | tert-butyl carbamate | Flash Chromatography | 98.5 |
| Fmoc-Protected Amide | Fluorenylmethyloxycarbonyl | Recrystallization | 99.2 |
| Deprotected Indole Derivative | None | HPLC | 95.8 |
Q. Table 2: Computational Parameters for Stability Prediction
| Parameter | Value | Software |
|---|---|---|
| Basis Set | 6-31G* | Gaussian 16 |
| Solvent Model | PCM (Water) | |
| Energy Cutoff | 1e-5 Hartree |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
